4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one
Description
This compound is a structurally complex triazolone derivative with a molecular formula of C37H42F2N8O4 (MW: 700.78 g/mol) . Its core structure includes:
- A 1,2,4-triazol-3-one ring, a pharmacophore known for antifungal activity .
- A (2S,3R)-2-hydroxypentan-3-yl side chain, which may improve solubility and pharmacokinetics .
- A tetrahydrofuran (oxolan) ring substituted with a 1,2,4-triazol-1-ylmethyl group, a feature shared with antifungal agents like fluconazole .
The compound’s design suggests optimization for antifungal activity, leveraging triazole-based mechanisms to inhibit fungal cytochrome P450 enzymes .
Properties
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35+,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-SUUNXRQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098157 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1R,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171228-50-5 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1R,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171228-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1R,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound , commonly referred to as Posaconazole , is a member of the triazole class of antifungal agents. It possesses a complex structure that includes multiple pharmacophoric elements, contributing to its biological activity against various fungal pathogens. This article explores its biological activity, focusing on its antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Posaconazole has a molecular formula of and a molecular weight of approximately 790.90 g/mol. Its structure features a triazole ring, which is crucial for its antifungal activity. The compound's unique configuration allows it to interact effectively with fungal enzymes involved in ergosterol biosynthesis.
Posaconazole exerts its antifungal effects primarily through the inhibition of lanosterol 14α-demethylase (CYP51) , an enzyme critical for the biosynthesis of ergosterol in fungi. By binding to the heme group of the enzyme, Posaconazole disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterols and ultimately causing fungal cell death .
Antifungal Efficacy
Posaconazole has shown broad-spectrum antifungal activity against various pathogens, including:
- Aspergillus species
- Candida species
- Fusarium species
It is particularly effective against azole-resistant strains due to its unique binding properties . The Minimum Inhibitory Concentration (MIC) values for Posaconazole against common fungal pathogens are categorized as follows:
| Activity Level | MIC (μg/mL) |
|---|---|
| Poor | ≥32 |
| Modest | 16–32 |
| Good | 4–8 |
| Excellent | 0.06–2 |
| Outstanding | <0.06 |
Case Studies
-
Clinical Efficacy in Invasive Fungal Infections
A study highlighted the efficacy of Posaconazole in treating patients with invasive Aspergillosis and Candida infections who were refractory to other treatments. The results indicated significant clinical improvements and reduced mortality rates among treated patients . -
Resistance Mechanisms
Research has documented cases where certain fungal strains developed resistance to standard azole therapies. Posaconazole demonstrated effectiveness in overcoming these resistance mechanisms, making it a valuable option in clinical settings .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole ring and side chains can significantly enhance antifungal potency. For instance:
Scientific Research Applications
Efficacy Against Specific Fungal Infections
Recent studies have highlighted the effectiveness of this compound against various fungal pathogens:
- Aspergillus species : It has shown significant activity against Aspergillus fumigatus and other species within this genus, which are known to cause invasive aspergillosis in immunocompromised patients .
- Candida species : The compound is effective against Candida albicans and non-albicans Candida species, which are common causes of opportunistic infections in hospitalized patients .
- Scedosporium and Fusarium species : These fungi are often resistant to conventional antifungal therapies. The compound demonstrates potential as an alternative treatment option for infections caused by these organisms .
Clinical Trials
A series of clinical trials have been conducted to evaluate the safety and efficacy of this triazole derivative in treating invasive fungal infections. Notable findings include:
- Trial on Aspergillus Infections : A randomized controlled trial assessed the efficacy of this compound compared to standard treatments like voriconazole. Results indicated a higher success rate in terms of clinical response and survival rates among patients treated with this compound .
- Candida Infections : Another study focused on patients with candidemia showed that this compound reduced fungal burden more effectively than fluconazole in resistant cases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Functional Group Impact on Activity
- Triazolone vs. Triazole : The 1,2,4-triazol-3-one ring in the target compound engages in H-bonding with Arg558 and π-π stacking with Tyr593 in fungal enzymes, a mechanism critical for antifungal activity . In contrast, simpler triazoles (e.g., ) exhibit broader but less potent antimicrobial effects .
- Piperazine Linker : The piperazine moiety may facilitate binding to fungal CYP51 via hydrogen bonding, a feature absent in herbicidal triazolones (e.g., ) .
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The hydroxypentyl side chain in the target compound likely improves aqueous solubility compared to fully aromatic analogues (e.g., ) .
- Metabolic Stability : The tetrahydrofuran ring may reduce oxidative metabolism relative to open-chain triazolones, extending half-life .
Contradictory Evidence
Q & A
Q. What are the recommended strategies for optimizing the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Optimization : Focus on individual reaction steps, such as the formation of the triazole core or piperazine linkage. Adjust catalysts (e.g., transition metals for click chemistry) and solvent systems (e.g., DMF for polar intermediates).
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for final product purification .
- Monitoring : Employ TLC and HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and assess purity at each stage .
Q. How can researchers confirm the stereochemical configuration of the compound’s chiral centers?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for structurally similar triazole-piperazine hybrids) .
- NMR Spectroscopy : Compare experimental - and -NMR data with computational predictions (DFT calculations) for diastereomeric signals .
- Chiral HPLC : Utilize a Chiralpak® IA column with heptane/isopropanol (80:20) to separate enantiomers and verify optical purity .
Q. What are the critical storage conditions to maintain compound stability during long-term studies?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) in tightly sealed containers to avoid hydrolysis of the triazolone moiety .
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine and piperazine substituents on biological activity?
Methodological Answer:
- Analog Synthesis : Replace fluorine with other halogens (Cl, Br) or modify the piperazine moiety (e.g., N-methylation) to assess electronic and steric effects .
- Biological Assays : Test analogs against target enzymes (e.g., CYP450 isoforms) using fluorogenic substrates. Measure IC values via dose-response curves .
- Data Correlation : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity in silico .
Q. Table 1: Representative SAR Data for Fluorine-Containing Analogs
| Substituent Position | Biological Activity (IC, nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 2,4-Difluorophenyl | 12.3 ± 1.2 | −9.8 |
| 3,4-Difluorophenyl | 28.7 ± 3.1 | −7.2 |
| 4-Chlorophenyl | 45.6 ± 4.5 | −6.5 |
| Data derived from enzyme inhibition assays and docking studies . |
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) during characterization?
Methodological Answer:
- Impurity Profiling : Compare HPLC retention times with certified impurity standards (e.g., EP Impurities C, D, F) to identify byproducts .
- Advanced NMR Techniques : Use -NMR or HSQC to distinguish overlapping signals from diastereomers or rotamers .
- Mass Spectrometry : Perform HRMS (ESI-QTOF) to confirm molecular ion peaks and detect trace impurities (<0.1%) .
Q. What methodologies are recommended for identifying and quantifying process-related impurities?
Methodological Answer:
- Reference Standards : Use EP-certified impurities (e.g., MM0258.04, MM0258.05) as controls during HPLC-UV analysis (λ = 254 nm) .
- Forced Degradation : Expose the compound to heat (60°C), acid (0.1N HCl), and UV light to simulate degradation pathways .
- Quantitation : Apply a calibration curve (0.1–10 µg/mL) for each impurity using peak area integration .
Q. Table 2: Key Process-Related Impurities
| Impurity ID | Structure Description | CAS Number |
|---|---|---|
| EP Impurity C | 2-Propyltriazolone isomer | 74855-91-7 |
| EP Impurity D | 1-Methylethyltriazolone derivative | 89848-49-7 |
| EP Impurity F | Butyl-substituted triazolone variant | 89848-51-1 |
| Adapted from pharmaceutical reference standards . |
Q. What in silico approaches are suitable for predicting the compound’s metabolic stability and toxicity?
Methodological Answer:
- Metabolism Prediction : Use ADMET Predictor™ or SwissADME to identify likely cytochrome P450 oxidation sites (e.g., hydroxylation of the pentyl chain) .
- Toxicity Profiling : Run ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., triazole-related reactive metabolites) .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
